molecular formula C17H16BrN3O2S B10898096 N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10898096
M. Wt: 406.3 g/mol
InChI Key: DFEUGPMVYXENDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 4-bromophenyl group and a 5-ethoxy-substituted benzimidazole moiety. The benzimidazole core is a heteroaromatic system known for its pharmacological versatility, including roles in antiviral, antimicrobial, and receptor-targeting activities . The ethoxy group at position 5 of the benzimidazole and the bromine on the phenyl ring likely influence its electronic properties, solubility, and bioactivity.

Properties

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16BrN3O2S/c1-2-23-13-7-8-14-15(9-13)21-17(20-14)24-10-16(22)19-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

DFEUGPMVYXENDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by relevant research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenyl acetamide with 5-ethoxy-1H-benzimidazole in the presence of a sulfhydryl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

TechniqueObserved Values
1H NMR δ 7.19–7.56 (ArH), δ 6.90 (thiazole CH), δ 4.12 (NH2)
IR 3113 cm⁻¹ (C–H str.), 1586 cm⁻¹ (C=C str.)
Mass m/z 256 [M + 1]

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical for assessing efficacy.

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives showed MIC values as low as 0.22 μg/mL, demonstrating potent antibacterial activity.

Table 2: Antimicrobial Activity Results

CompoundMIC (µg/mL)MBC (µg/mL)
Derivative A0.220.50
Derivative B0.350.70
Derivative C0.450.90

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay is commonly used to evaluate cell viability post-treatment.

Case Study: Anticancer Screening

One investigation reported that this compound inhibited cell proliferation in MCF7 cells with an IC50 value of approximately 15 µM, indicating a promising therapeutic potential.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. Molecular docking studies suggest favorable binding interactions with target proteins involved in these processes.

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)
DNA Gyrase-8.5
DHFR-9.0

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Compound Name Heterocycle Phenyl Substituent Additional Groups Molecular Formula Key References
Target: N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide Benzimidazole (ethoxy) 4-Bromo Ethoxy (C2H5O) C17H16BrN3O2S Inferred
N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide Benzimidazole (methoxy) 4-Butoxy Methoxy (CH3O) C20H23N3O3S
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine (diamino) 4-Chloro Diamino (NH2) C12H12ClN5OS
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole 4-Bromo Cyclohexyl-methyl C17H21BrN4OS
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone 4-Bromo Methoxybenzyl, methyl, keto C21H20BrN3O3

Key Observations :

  • Heterocycle Diversity: The benzimidazole core in the target compound distinguishes it from triazole , pyrimidine , and pyridazinone derivatives. Benzimidazoles are noted for planar aromaticity, which enhances π-π stacking in receptor binding.
  • Substituent Effects: The 4-bromophenyl group increases lipophilicity and steric bulk compared to 4-chlorophenyl or 4-butoxyphenyl . Bromine’s electronegativity may enhance halogen bonding in biological targets. Ethoxy vs.
Table 2: Reported Bioactivities of Structural Analogs
Compound Class Target/Activity Mechanism/Effect References
Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide) FPR1/FPR2 receptors Activate calcium mobilization and chemotaxis in human neutrophils
Triazole derivatives (e.g., N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide) HIV-1 reverse transcriptase Inhibit viral replication via RT binding
Benzimidazole derivatives (e.g., N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide) Not explicitly stated (structural inference) Potential antimicrobial or enzyme inhibition
Pyrimidine derivatives (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) Enzymatic targets (e.g., kinases) Diamino groups may facilitate hydrogen bonding

Key Insights :

  • Receptor Targeting: Pyridazinone analogs act as FPR agonists , suggesting the target compound’s benzimidazole-ethoxysulfanyl structure could similarly modulate G-protein-coupled receptors (GPCRs).
  • Antiviral Potential: Triazole-based HIV-1 inhibitors highlight the importance of heterocycle choice; benzimidazoles are less explored in this context but may offer novel binding modes.
  • Enzyme Inhibition : Sulfanyl acetamides with indole or oxadiazole moieties (e.g., ) inhibit lipoxygenase (LOX) and cholinesterases , implying the target compound may share such activity.

Physicochemical and Crystallographic Properties

  • Bond Lengths and Stability: In N-(4-bromophenyl)acetamide derivatives, bond lengths (e.g., C–Br: ~1.89–1.91 Å, C–N: ~1.30–1.44 Å) vary slightly with substituents . The target’s ethoxy group may induce conformational strain in the benzimidazole ring, affecting crystal packing. Triazole derivatives form hydrogen-bonded dimers (N–H⋯N and C–H⋯O interactions) , whereas pyridazinones adopt planar configurations suitable for stacking .
Table 3: Crystallographic Data for Selected Compounds
Compound Space Group Hydrogen Bonding Patterns Key Interactions References
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide P 1 N–H⋯S, N–H⋯N, C–H⋯N Centrosymmetric dimers
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide P21/c C–H⋯O, head-to-tail interactions Chains along [101] direction
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide P21/c N–H⋯S, N–H⋯N Layered stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.